molecular formula C8H16F2N2 B3217715 (2,2-Difluoroethyl)(1-methyl(4-piperidyl))amine CAS No. 1184221-15-5

(2,2-Difluoroethyl)(1-methyl(4-piperidyl))amine

Cat. No. B3217715
CAS RN: 1184221-15-5
M. Wt: 178.22
InChI Key: JYJJBMQMTNTHKY-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(1-methyl(4-piperidyl))amine, also known as DFMPA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. DFMPA is a member of the piperidine family of compounds, which are known for their diverse pharmacological properties. In

Scientific Research Applications

MRI Tracer in Medical Diagnostics

The compound has been used in the development of a thermoresponsive copolymer, poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide], which is proposed as an alternative fluorine-19 MRI tracer . This tracer can overcome the shortcomings of poor biodistribution due to strong fluorophilicity, which is a common issue with other tracers .

Nanomaterials Research

The same thermoresponsive copolymer mentioned above has been used in nanomaterials research . The internal structure of self-assembled particles of this copolymer was investigated using various methods, including 1D and 2D NMR, dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and small-angle neutron scattering (SANS) .

Hypervalent Iodine Strategy

The compound has been used in the development of a hypervalent iodine strategy for the 2,2-difluoroethylation of heteroatom nucleophiles . This strategy offers a complementary method to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .

Drug Development

The hypervalent iodine strategy has been used in the synthesis of drugs such as Captopril, Normorphine, and Mefloquine . The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry, and its incorporation into small molecules is often challenging .

Materials Science

Fluorinated compounds, including those with the 2,2-difluoroethyl group, play a significant role in materials science . They can be used to create properties not found in biologically available molecules and to improve the physicochemical properties of compounds .

Agrochemistry

Similar to materials science, fluorinated compounds are also important in agrochemistry . The unique properties of these compounds can be leveraged to develop more effective and efficient agricultural products .

Mechanism of Action

Target of Action

The primary targets of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, also known as Padsevonil, are the Synaptic Vesicle 2 (SV2) proteins and the GABA A receptors . SV2 proteins play a crucial role in the regulation of neurotransmitter release, while GABA A receptors are involved in inhibitory neurotransmission .

Mode of Action

Padsevonil interacts with SV2 proteins and GABA A receptors in a unique way. It has a greater affinity for SV2A compared to other antiepileptic drugs like levetiracetam and brivaracetam . Unlike these drugs, Padsevonil also displays high affinity for the SV2B and SV2C isoforms . Its interaction with SV2A exhibits slower binding kinetics . At recombinant GABA A receptors, Padsevonil displays low to moderate affinity for the benzodiazepine site .

Biochemical Pathways

Its interaction with sv2 proteins and gaba a receptors suggests it may influence neurotransmitter release and inhibitory neurotransmission .

Pharmacokinetics

In vivo receptor occupancy studies have shown that padsevonil exhibits sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This supports the in vitro results and suggests that Padsevonil may have a favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of Padsevonil’s action are likely related to its interaction with SV2 proteins and GABA A receptors. By modulating these targets, Padsevonil may influence neurotransmitter release and inhibitory neurotransmission, potentially leading to antiepileptic effects .

properties

IUPAC Name

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJBMQMTNTHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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